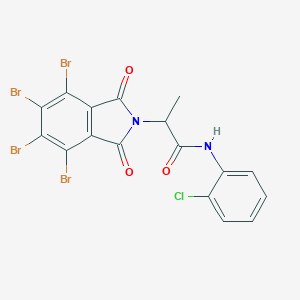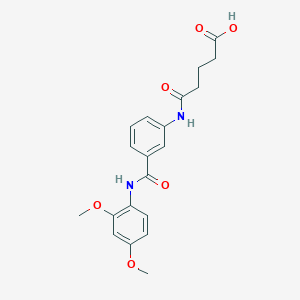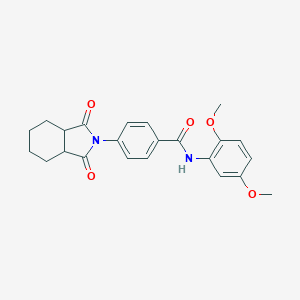
N-(2-chlorophenyl)-2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)propanamide: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chlorophenyl group, a tetrabromo-substituted isoindoline-1,3-dione moiety, and a propanamide linkage, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)propanamide typically involves multi-step organic reactions. One common method includes:
Bromination: The starting material, isoindoline-1,3-dione, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to introduce bromine atoms at the 4, 5, 6, and 7 positions.
Amidation: The brominated isoindoline-1,3-dione is then reacted with 2-chlorophenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Propanamide Formation: Finally, the intermediate product is treated with propanoyl chloride under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propanamide moiety, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the isoindoline-1,3-dione moiety, potentially converting it to isoindoline.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Isoindoline derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-chlorophenyl)-2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)propanamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel organic compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its brominated isoindoline-1,3-dione moiety is of particular interest due to its potential binding affinity with proteins and enzymes.
Medicine
In medicine, preliminary studies suggest that this compound may exhibit pharmacological properties, such as anti-inflammatory or anticancer activities. further research is needed to fully understand its therapeutic potential.
Industry
In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)propanamide involves its interaction with specific molecular targets. The brominated isoindoline-1,3-dione moiety may interact with proteins and enzymes, potentially inhibiting their activity. The chlorophenyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide: Lacks the bromine atoms, resulting in different chemical properties and reactivity.
N-(2-bromophenyl)-2-(4,5,6,7-tetrabromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide: Substitutes the chlorine atom with a bromine atom, potentially altering its biological activity.
Uniqueness
N-(2-chlorophenyl)-2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)propanamide is unique due to the presence of both the chlorophenyl and tetrabromo-substituted isoindoline-1,3-dione moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H9Br4ClN2O3 |
|---|---|
Molecular Weight |
644.3 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)propanamide |
InChI |
InChI=1S/C17H9Br4ClN2O3/c1-6(15(25)23-8-5-3-2-4-7(8)22)24-16(26)9-10(17(24)27)12(19)14(21)13(20)11(9)18/h2-6H,1H3,(H,23,25) |
InChI Key |
XVQFKHAMPMDZDX-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=CC=C1Cl)N2C(=O)C3=C(C2=O)C(=C(C(=C3Br)Br)Br)Br |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1Cl)N2C(=O)C3=C(C2=O)C(=C(C(=C3Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(Benzyloxy)phenyl]-2-oxoethyl 2-phenyl-4-quinolinecarboxylate](/img/structure/B339799.png)
![4-{4-[(5-Chloro-2-methoxyanilino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B339800.png)
![4-{3-[(3,4-Dimethylanilino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B339802.png)
![4-{2-[(2,6-Diethylanilino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B339805.png)



![N-{2-[(3,5-dimethylanilino)carbonyl]phenyl}-2-furamide](/img/structure/B339811.png)
![N-{3-[(3,5-dimethylanilino)carbonyl]phenyl}-2-furamide](/img/structure/B339812.png)
![N-{2-[(5-chloro-2-methylanilino)carbonyl]phenyl}-2-furamide](/img/structure/B339819.png)


![4-{2-[(5-Chloro-2-methoxyanilino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B339827.png)
